6-Iodo-1-indanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

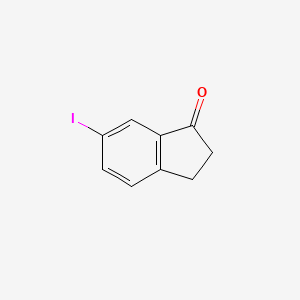

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMZMDUWHIFAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661190 | |

| Record name | 6-Iodo-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14548-40-4 | |

| Record name | 6-Iodo-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Iodo-1-indanone for Researchers and Drug Development Professionals

Introduction: 6-Iodo-1-indanone is a halogenated bicyclic ketone that serves as a valuable intermediate in organic synthesis. Its structure, featuring an indanone core and a strategically placed iodine atom, makes it a versatile building block, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, along with relevant experimental protocols and logical workflows to support its application in research and development.

Physical and Chemical Properties

While specific experimental data for this compound is not extensively reported in publicly available databases, its fundamental properties can be summarized. The data presented below is a combination of information from various chemical suppliers and computational predictions. Researchers should verify these properties through experimental analysis for any critical applications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₇IO | |

| Molecular Weight | 258.06 g/mol | |

| CAS Number | 14548-40-4 | |

| Appearance | Solid | |

| Melting Point | Data not available | Commercial vendor sites list this property but do not provide a value. For comparison, the related compound 5-iodo-6-methoxy-1-indanone has a melting point of 145-150 °C. |

| Boiling Point | Data not available | Commercial vendor sites list this property but do not provide a value. |

| Solubility | Data not available | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

| Purity | Typically available at ≥97% | |

| Storage | Keep in a dark place, sealed in dry, at 2-8°C |

Table 2: Safety Information for this compound

| Hazard Statement | GHS Pictogram |

| H315: Causes skin irritation | GHS07 (Exclamation mark) |

| H319: Causes serious eye irritation | |

| H335: May cause respiratory irritation |

Source:

Synthesis of this compound

The primary route for the synthesis of 1-indanones is through the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides. For this compound, the logical precursor is 3-(4-iodophenyl)propanoic acid.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol describes a general method for the cyclization of 3-(4-iodophenyl)propanoic acid to this compound. Optimization of reaction conditions (catalyst, temperature, and reaction time) may be necessary to achieve the best results.

Materials:

-

3-(4-iodophenyl)propanoic acid

-

Polyphosphoric acid (PPA) or a Lewis acid catalyst (e.g., AlCl₃)

-

Anhydrous solvent (if using a Lewis acid, e.g., dichloromethane)

-

Ice bath

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Work-up and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

Preparation of the Acyl Chloride (Optional, but often higher yielding):

-

In a round-bottom flask, suspend 3-(4-iodophenyl)propanoic acid in an excess of thionyl chloride (SOCl₂).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the mixture at room temperature for 2-4 hours, or until the evolution of gas ceases.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-(4-iodophenyl)propanoyl chloride. This can be used directly in the next step.

-

-

Intramolecular Friedel-Crafts Acylation:

-

Method A (Using Polyphosphoric Acid):

-

In a round-bottom flask, add 3-(4-iodophenyl)propanoic acid to an excess of polyphosphoric acid.

-

Heat the mixture with stirring to 80-100°C for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

-

Method B (Using a Lewis Acid):

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-(4-iodophenyl)propanoyl chloride in an anhydrous solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Carefully add a stoichiometric amount of a Lewis acid, such as aluminum chloride (AlCl₃), in portions.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

-

-

Work-up and Purification:

-

For Method A: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. The product will precipitate.

-

For Method B: Quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

6-Iodo-1-indanone molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 6-Iodo-1-indanone, covering its molecular structure, chemical properties, and a representative synthetic protocol. This compound is a halogenated derivative of 1-indanone, a bicyclic ketone that serves as a key structural motif in various biologically active molecules and materials science applications.

Molecular Structure and IUPAC Name

The compound with the common name this compound has the systematic IUPAC name 6-iodo-2,3-dihydro-1H-inden-1-one .[1][2] Its structure consists of a benzene ring fused to a five-membered cyclopentanone ring, with an iodine atom substituted at the 6th position of the aromatic ring.

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

The quantitative data for this compound is summarized below. While experimental spectroscopic and physical property data are not widely available in the cited literature, predicted NMR chemical shifts are provided for reference based on established principles.

| Property | Data | Reference |

| IUPAC Name | 6-iodo-2,3-dihydro-1H-inden-1-one | [1][2] |

| Synonyms | This compound | [1][3] |

| CAS Number | 14548-40-4 | [1] |

| Molecular Formula | C₉H₇IO | [1][4] |

| Molecular Weight | 258.06 g/mol | [1][4] |

| Physical Form | Solid | [3] |

| Melting Point | Data not available in searched literature. | [2] |

| Boiling Point | Data not available in searched literature. | [2] |

| Density | Data not available in searched literature. | [2] |

| ¹H NMR (Predicted) | Aromatic H: δ 7.2-8.0 ppm; CH₂: δ 2.6-3.2 ppm | [5][6][7] |

| ¹³C NMR (Predicted) | C=O: δ >190 ppm; Aromatic C: δ 120-150 ppm; C-I: δ ~95 ppm; CH₂: δ 25-40 ppm | [8][9][10] |

| Purity (Typical) | 97% | [3] |

| Storage Conditions | Keep in dark place, sealed in dry, 2-8°C |

Experimental Protocols

Representative Synthesis: Intramolecular Friedel-Crafts Acylation

This protocol describes the cyclization of a 3-arylpropanoic acid to form the corresponding 1-indanone using a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent.

Starting Material: 3-(4-iodophenyl)propanoic acid

Reagents and Equipment:

-

3-(4-iodophenyl)propanoic acid

-

Polyphosphoric acid (PPA) or Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid)

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(4-iodophenyl)propanoic acid (1.0 equivalent).

-

Acid Addition: Add polyphosphoric acid (approx. 10-20 times the weight of the starting material) to the flask.

-

Reaction: Heat the mixture with vigorous stirring. The optimal temperature is typically between 80-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Quenching: After the reaction is complete, cool the flask to room temperature and then carefully pour the reaction mixture onto crushed ice in a beaker. This should be done slowly and with stirring in a fume hood.

-

Extraction: Once the ice has melted, extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography, typically using a hexane/ethyl acetate solvent system as the eluent.

Logical Workflow for Synthesis

The synthesis of this compound can be visualized as a logical workflow starting from the appropriate precursor.

Caption: General workflow for the synthesis of this compound.

References

- 1. 5-Iodo-6-methoxy-1-indanone 97 723760-70-1 [sigmaaldrich.com]

- 2. This compound - CAS:14548-40-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. compoundchem.com [compoundchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

The Advent of a Key Synthetic Building Block: The Discovery and First Synthesis of 6-Iodo-1-indanone

For Immediate Release

A comprehensive overview of the inaugural synthesis of 6-Iodo-1-indanone, a pivotal intermediate in contemporary medicinal chemistry. This document details the foundational experimental protocol, key quantitative data, and the logical workflow of its synthesis, providing an essential resource for researchers, scientists, and professionals in drug development.

The synthesis of novel organic molecules that can serve as versatile scaffolds for drug discovery is a cornerstone of medicinal chemistry. Among these, the indanone framework is of significant interest due to its presence in a variety of biologically active compounds. This technical guide focuses on a specific, valuable derivative: this compound. The introduction of an iodine atom at the 6-position of the indanone core provides a reactive handle for further chemical modifications, most notably for carbon-carbon bond formation through cross-coupling reactions. This functionality has made this compound a sought-after intermediate in the synthesis of complex pharmaceutical agents.

While a singular, seminal publication definitively claiming the "first" synthesis of this compound is not readily apparent in a historical survey of the chemical literature, the most logical and widely recognized method for its preparation is through the intramolecular Friedel-Crafts cyclization of 3-(4-iodophenyl)propanoic acid. This transformation is typically achieved using a strong dehydrating acid catalyst, with polyphosphoric acid (PPA) being a common and effective choice. This guide will therefore focus on a representative and detailed experimental protocol for this key transformation.

Physicochemical and Spectral Data

Precise analytical data is crucial for the unambiguous identification and quality assessment of any synthesized compound. The following table summarizes the key physicochemical and spectral properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₇IO |

| Molecular Weight | 258.06 g/mol |

| Appearance | Solid |

| Purity | 97% |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry |

Note: Specific melting point and detailed spectral data (¹H NMR, ¹³C NMR, IR, MS) would be dependent on the specific experimental results and purification methods and should be determined empirically.

The Synthetic Pathway: An Experimental Blueprint

The synthesis of this compound is predicated on a robust and well-established reaction in organic chemistry: the intramolecular Friedel-Crafts acylation. This reaction facilitates the formation of the five-membered ring of the indanone system.

Experimental Protocol: Synthesis of this compound from 3-(4-iodophenyl)propanoic acid

This protocol outlines a standard procedure for the cyclization of 3-(4-iodophenyl)propanoic acid to afford this compound using polyphosphoric acid.

Materials:

-

3-(4-iodophenyl)propanoic acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 3-(4-iodophenyl)propanoic acid.

-

Addition of Catalyst: Carefully add polyphosphoric acid to the flask. The ratio of PPA to the starting material is crucial and should be determined based on literature precedents for similar cyclizations, typically in a significant excess by weight (e.g., 10-20 times the weight of the carboxylic acid).

-

Reaction Conditions: The reaction mixture is heated with vigorous stirring. The optimal temperature and reaction time will vary depending on the scale and specific conditions but is generally in the range of 80-120°C for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

-

Work-up: After the reaction is complete, the flask is allowed to cool to room temperature. The viscous reaction mixture is then carefully quenched by pouring it onto crushed ice with stirring. This will hydrolyze the polyphosphoric acid and precipitate the crude product.

-

Extraction: The aqueous mixture is transferred to a separatory funnel and extracted multiple times with a suitable organic solvent, such as dichloromethane.

-

Neutralization and Drying: The combined organic extracts are washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Final Purification: The crude product can be further purified by techniques such as recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Visualizing the Synthesis

To clearly illustrate the synthetic process, the following diagram outlines the key transformation from the starting material to the final product.

Caption: Synthetic scheme for this compound.

Logical Workflow of the Synthesis and Purification Process

The overall process from starting materials to the purified product follows a logical sequence of chemical transformation and physical separation steps. This workflow is crucial for ensuring a high yield and purity of the final compound.

Caption: Experimental workflow for synthesis.

Spectroscopic Profile of 6-Iodo-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Iodo-1-indanone, a key intermediate in various research and development applications. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of the effects of the iodo-substituent on the 1-indanone scaffold and typical values for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, referenced to TMS at 0 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 (α-CH₂) | 2.7 - 2.9 | Triplet | 7-8 |

| H-3 (β-CH₂) | 3.1 - 3.3 | Triplet | 7-8 |

| H-4 | 7.5 - 7.7 | Doublet | 8-9 |

| H-5 | 7.8 - 8.0 | Doublet of doublets | 8-9, ~2 |

| H-7 | 7.9 - 8.1 | Doublet | ~2 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C-1) | 205 - 210 |

| CH₂ (C-2) | 25 - 30 |

| CH₂ (C-3) | 35 - 40 |

| C-4 | 125 - 130 |

| C-5 | 135 - 140 |

| C-I (C-6) | 95 - 100 |

| C-7 | 130 - 135 |

| C-3a | 150 - 155 |

| C-7a | 140 - 145 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1690 - 1710 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic, CH₂) | 2850 - 2960 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-I | 500 - 600 | Medium |

Mass Spectrometry (MS)

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 258 | [M]⁺ (Molecular Ion) |

| 230 | [M - CO]⁺ |

| 131 | [M - I]⁺ |

| 103 | [C₈H₇]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1] For quantitative measurements, an internal standard such as tetramethylsilane (TMS) can be added.[1] The solution is then transferred to a clean, dry 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[1]

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet Method: Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[2] Press the mixture into a transparent pellet using a hydraulic press.

-

Thin Film Method: Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane).[3] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.[3]

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron ionization (EI) is a common method for small organic molecules.[4] In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.[5]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).[6]

-

Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

-

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Solubility of 6-Iodo-1-indanone in common organic solvents

An In-depth Technical Guide to the Solubility of 6-Iodo-1-indanone in Common Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a compound of interest in medicinal chemistry and drug development. Due to a lack of publicly available quantitative solubility data, this document focuses on the predicted solubility based on the physicochemical properties of the parent molecule, 1-indanone, and provides a detailed experimental protocol for determining its solubility in common organic solvents.

Predicted Solubility Profile of this compound

This compound is a derivative of 1-indanone, a bicyclic ketone. The solubility of organic compounds is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.

1-Indanone itself is more soluble in organic solvents than in water.[1] It exhibits moderate solubility in polar solvents due to its carbonyl group, which can participate in hydrogen bonding, and good solubility in non-polar solvents.[1] The introduction of an iodine atom at the 6-position of the indanone ring is expected to influence its solubility. Iodine is a large, polarizable atom that will increase the molecule's molecular weight and van der Waals forces. While the carbon-iodine bond has some polarity, the overall effect on the molecule's polarity is complex. It is anticipated that this compound will exhibit good solubility in a range of common organic solvents, particularly those with moderate to low polarity.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity Index | Hypothetical Solubility (g/L) at 25°C |

| Toluene | C₇H₈ | 2.4 | 150 |

| Dichloromethane | CH₂Cl₂ | 3.1 | 200 |

| Acetone | C₃H₆O | 5.1 | 120 |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 100 |

| Ethanol | C₂H₅OH | 4.3 | 80 |

| Methanol | CH₃OH | 5.1 | 60 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 250 |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[2][3] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., toluene, dichloromethane, acetone, ethyl acetate, ethanol, methanol, DMSO)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a constant temperature bath set to the desired temperature (e.g., 25°C).

-

Shake the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in each solvent.

-

-

Calculation:

-

Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of the solubility of this compound using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

References

A Comprehensive Technical Guide to the Thermal Properties of 6-Iodo-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability and melting point of 6-Iodo-1-indanone, a key intermediate in various synthetic pathways. The information contained herein is intended to support research and development activities by providing essential data on the physicochemical properties of this compound.

Core Physicochemical Properties of this compound

This compound is a halogenated bicyclic ketone. The presence of the iodine atom and the indanone core makes it a valuable building block in medicinal chemistry and materials science. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₇IO | [1] |

| Molecular Weight | 258.06 g/mol | |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 164 °C | [2] |

| Storage Temperature | 2-8°C, protected from light | [2][3] |

Thermal Stability Profile

Experimental Protocols

Detailed methodologies for determining the melting point and assessing the thermal stability of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination

The melting point of this compound can be accurately determined using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate of 10-20°C per minute for an initial approximate determination.

-

Refined Measurement: The measurement is repeated with a fresh sample, heating rapidly to about 20°C below the approximate melting point, and then reducing the heating rate to 1-2°C per minute.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining the decomposition temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is placed in a tared TGA crucible.

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere.

-

Temperature Program: The sample is heated at a constant rate, typically 10°C per minute, over a temperature range (e.g., 25°C to 600°C).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Analysis: The resulting TGA curve is analyzed to identify the onset temperature of mass loss, which corresponds to the decomposition temperature.

Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It can detect endothermic and exothermic processes, such as melting and decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (2-5 mg) of this compound is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: Both the sample and reference pans are placed in the DSC cell.

-

Temperature Program: The cell is heated at a controlled linear rate, for instance, 10°C per minute, through a defined temperature range.

-

Data Acquisition: The instrument measures the differential heat flow between the sample and the reference.

-

Analysis: The resulting thermogram is analyzed to identify peaks corresponding to thermal events. An endothermic peak will confirm the melting point, while sharp exothermic peaks at higher temperatures may indicate decomposition.

Visualizing Experimental and Conceptual Frameworks

To further elucidate the context of this compound in research and development, the following diagrams illustrate a general experimental workflow for thermal analysis and a representative signaling pathway where indanone derivatives have shown biological activity.

Caption: Experimental workflow for thermal analysis of this compound.

Caption: Representative signaling pathway of an indanone derivative.[4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. aurigaresearch.com [aurigaresearch.com]

- 3. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activities of 6-Iodo-1-Indanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] While research has broadly explored the therapeutic potential of 1-indanone derivatives, specific data on 6-iodo-1-indanone derivatives remains limited. This technical guide summarizes the known biological activities of analogous 1-indanone derivatives, providing insights into the potential applications of their 6-iodo counterparts in anticancer, anti-inflammatory, and neuroprotective therapies. The inclusion of an iodine atom at the 6-position offers a unique physicochemical profile that could influence potency, selectivity, and pharmacokinetic properties, making it an intriguing area for future drug discovery efforts.

Anticancer Potential

Derivatives of the 1-indanone scaffold have demonstrated significant cytotoxic activity against various cancer cell lines.[2][3] The proposed mechanisms of action often involve the disruption of cellular processes critical for cancer cell proliferation and survival.

Putative Anticancer Signaling Pathway

Indanone derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells. One of the key signaling pathways implicated is the NF-κB pathway. By inhibiting NF-κB, these compounds can downregulate the expression of anti-apoptotic proteins like Bcl-2, leading to programmed cell death.

Caption: Putative anticancer mechanism of this compound derivatives via NF-κB inhibition.

Quantitative Data on Anticancer Activity of 1-Indanone Derivatives

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various 1-indanone derivatives against different cancer cell lines. It is important to note that these are not this compound derivatives but provide a basis for potential efficacy.

| Derivative Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiazolyl Hydrazone | ITH-6 | HT-29 (Colon) | 0.41 ± 0.19 | [3] |

| Thiazolyl Hydrazone | ITH-6 | COLO 205 (Colon) | 0.98 | [3] |

| Thiazolyl Hydrazone | ITH-6 | KM 12 (Colon) | 0.41 | [3] |

| 2-Benzylidene | Various | MCF-7, HCT, THP-1, A549 | 0.01 - 0.88 | [2] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a common preliminary screen for anticancer activity.[4][5]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

-

Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined.

Anti-inflammatory Potential

Inflammation is a key pathological feature of many chronic diseases. 1-Indanone derivatives have been investigated for their ability to modulate inflammatory responses.[6][7]

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of some indanone derivatives are attributed to their ability to inhibit key signaling pathways such as the NF-κB and MAPK (mitogen-activated protein kinase) pathways.[8][9] These pathways are crucial for the production of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6.

References

- 1. Anticancer Activities of Six Selected Natural Compounds of Some Cameroonian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ro.uow.edu.au [ro.uow.edu.au]

- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthetic Routes of Substituted 1-Indanones for Researchers and Drug Development Professionals

The 1-indanone scaffold is a privileged structural motif frequently found in biologically active molecules and natural products.[1][2] Its prevalence in medicinal chemistry, particularly in the development of therapeutic agents for neurodegenerative diseases like Alzheimer's, underscores the critical importance of efficient and versatile synthetic routes to access its substituted derivatives.[1][2] This in-depth technical guide provides a comprehensive review of the core synthetic strategies for preparing substituted 1-indanones, with a focus on methodologies, quantitative data, and experimental protocols relevant to researchers, scientists, and drug development professionals.

Core Synthetic Strategies: An Overview

The construction of the 1-indanone core primarily relies on the intramolecular cyclization to form the five-membered ring. The most prominent and widely employed methods include Intramolecular Friedel-Crafts acylation, Nazarov cyclization, Pauson-Khand reaction, and various transition metal-catalyzed cyclizations. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.

Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation is a classical and robust method for the synthesis of 1-indanones.[2] This reaction typically involves the cyclization of 3-arylpropanoic acids or their more reactive derivatives, such as acyl chlorides, promoted by a Brønsted or Lewis acid.[3]

The reaction proceeds via an electrophilic aromatic substitution mechanism. The acid catalyst activates the carboxylic acid or acyl chloride to generate a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion, followed by deprotonation to restore aromaticity and yield the 1-indanone.[2]

// Nodes Start [label="3-Arylpropanoic Acid\nor Acyl Chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Activated [label="Acylium Ion Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Intramolecular\nElectrophilic Attack", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"]; Sigma_Complex [label="Sigma Complex\n(Non-aromatic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Substituted\n1-Indanone", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Activated [label=" Lewis/Brønsted Acid ", fontcolor="#5F6368", color="#4285F4"]; Activated -> Cyclization [color="#4285F4"]; Cyclization -> Sigma_Complex [color="#4285F4"]; Sigma_Complex -> Product [label=" Deprotonation ", fontcolor="#5F6368", color="#4285F4"]; } dot Caption: General mechanism of intramolecular Friedel-Crafts acylation.

Data Presentation: Comparison of Catalytic Systems for Friedel-Crafts Acylation

| Starting Material | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 3-Phenylpropanoic Acid | Polyphosphoric Acid (PPA) | - | 100 | 1 | 85 | [4] |

| 3-(4-Methoxyphenyl)propanoic Acid | TfOH (3 eq.) | Dichloroethane | 80 | 0.5 | 95 | [3] |

| 3-(p-Tolyl)propanoic Acid Chloride | AlCl₃ | Dichloromethane | 0 to RT | 1 | 92 | [5] |

| 3-Phenylpropanoic Acid | Tb(OTf)₃ | o-Dichlorobenzene | 250 | 4 | 74 | [6][7] |

| 3-(3-Chlorophenyl)propanoic Acid | NbCl₅ | Dichloromethane | RT | 2 | 78 | [6][8] |

| Benzyl Meldrum's Acid | Sc(OTf)₃ | Nitromethane | Reflux | 0.5 | 94 | [9] |

Experimental Protocols

Protocol 1: Direct Cyclization of 3-Arylpropanoic Acids using Triflic Acid [3]

-

To a solution of the 3-arylpropanoic acid (1.0 mmol) in anhydrous dichloroethane (5 mL) under an inert atmosphere, add triflic acid (3.0 mmol) dropwise at room temperature.

-

Stir the reaction mixture at 80 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and carefully pour it into a mixture of crushed ice and water.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-indanone.

Protocol 2: Cyclization of 3-Arylpropionyl Chlorides using Aluminum Chloride [5]

-

Preparation of the Acyl Chloride: To a solution of the 3-arylpropanoic acid (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). Slowly add oxalyl chloride or thionyl chloride (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride.

-

Cyclization: Dissolve the crude 3-arylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere and cool the solution to 0 °C in an ice bath.

-

Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Nazarov Cyclization

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, including 1-indanones, through the acid-catalyzed 4π-electrocyclization of divinyl ketones.[4][6] This reaction can be promoted by both Brønsted and Lewis acids.[6] The stereochemistry of the resulting 1-indanone can be controlled with high diastereoselectivity.[10]

// Nodes Start [label="Divinyl Ketone\n(Chalcone derivative)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activated [label="Pentadienyl Cation", fillcolor="#FBBC05", fontcolor="#202124"]; Electrocyclization [label="4π-Electrocyclization", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"]; Cyclic_Cation [label="Cyclic Cation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Substituted\n1-Indanone", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Activated [label=" Acid Catalyst ", fontcolor="#5F6368", color="#4285F4"]; Activated -> Electrocyclization [color="#4285F4"]; Electrocyclization -> Cyclic_Cation [color="#4285F4"]; Cyclic_Cation -> Product [label=" Deprotonation ", fontcolor="#5F6368", color="#4285F4"]; } dot Caption: General mechanism of the Nazarov cyclization.

Data Presentation: Nazarov Cyclization for 1-Indanone Synthesis

| Substrate | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Chalcone | Trifluoroacetic Acid (TFA) | Dichloromethane | RT | 1 h | 88 | [6] |

| 2'-Nitrochalcone | Trifluoroacetic Acid (TFA) | Dichloromethane | RT | - | - | [6] |

| Substituted Chalcone | Cu(OTf)₂ | Dichloromethane | RT | 24 h | up to 95 | [10] |

| Phenylalkyne and Aldehyde | SbF₅/EtOH | Dichloromethane | RT | 10 min | up to 91 | [11] |

Experimental Protocol: Nazarov Cyclization of a Chalcone using Trifluoroacetic Acid[6]

-

Dissolve the chalcone derivative (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask.

-

Add trifluoroacetic acid (5.0 mmol) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.

Pauson-Khand Reaction

The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically catalyzed by a metal carbonyl complex, to form a cyclopentenone.[12] The intramolecular version of this reaction is a viable strategy for the synthesis of bicyclic systems containing a 1-indanone core.[13] While traditionally requiring stoichiometric amounts of cobalt carbonyl, catalytic versions have been developed using various transition metals.[12]

// Nodes Start [label="Enyne Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Metal_Complex [label="Metal-Alkyne\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Alkene Insertion", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"]; Metallacycle [label="Metallacyclopentene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CO_Insertion [label="CO Insertion", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"]; Acyl_Complex [label="Acyl-Metal\nComplex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Bicyclic\n1-Indanone Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Metal_Complex [label=" Metal Catalyst\n(e.g., Co₂(CO)₈) ", fontcolor="#5F6368", color="#4285F4"]; Metal_Complex -> Cyclization [color="#4285F4"]; Cyclization -> Metallacycle [color="#4285F4"]; Metallacycle -> CO_Insertion [color="#4285F4"]; CO_Insertion -> Acyl_Complex [color="#4285F4"]; Acyl_Complex -> Product [label=" Reductive\nElimination ", fontcolor="#5F6368", color="#4285F4"]; } dot Caption: Simplified mechanism of the intramolecular Pauson-Khand reaction.

Data Presentation: Pauson-Khand Reaction Conditions

| Catalyst | Additives | Temperature | Reaction Time | Yield | Reference |

| Co₂(CO)₈ (stoichiometric) | - | High Temp | Long | Moderate | [12][14] |

| Rh(I) complexes | - | Ambient | - | Good | [15] |

| Pd complexes | Lewis bases | - | - | Good | [15] |

| Ir complexes | - | - | - | Good | [15] |

Experimental Protocol: General Procedure for Intramolecular Pauson-Khand Reaction[12][14]

-

In a flame-dried Schlenk flask under an atmosphere of carbon monoxide, dissolve the enyne substrate in a suitable anhydrous solvent (e.g., toluene or THF).

-

Add the cobalt carbonyl complex (e.g., Co₂(CO)₈) and any additives (e.g., N-methylmorpholine N-oxide).

-

Heat the reaction mixture to the desired temperature (typically 60-110 °C) and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove cobalt residues.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 1-indanone derivative.

Transition Metal-Catalyzed Cyclizations

A variety of transition metals, including palladium, rhodium, and gold, catalyze the synthesis of substituted 1-indanones through various cyclization strategies. These methods often offer high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Reactions

Palladium catalysis has been extensively explored for 1-indanone synthesis. Notable examples include the intramolecular Heck reaction of 2'-iodochalcones and one-pot Heck-aldol annulation cascades.[16][17]

// Nodes Start [label="2'-Halochalcone", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd0 [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Ox_Add [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"]; PdII_Complex [label="Aryl-Pd(II) Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Insertion [label="Intramolecular\nCarbopalladation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"]; Alkyl_PdII [label="Alkyl-Pd(II)\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Elimination [label="β-Hydride\nElimination", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"]; Product [label="Substituted\n1-Indanone", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> PdII_Complex [label=" Pd(0) ", fontcolor="#5F6368", color="#4285F4"]; PdII_Complex -> Insertion [color="#4285F4"]; Insertion -> Alkyl_PdII [color="#4285F4"]; Alkyl_PdII -> Product [label=" Base ", fontcolor="#5F6368", color="#4285F4"]; Product -> Pd0 [style=dashed, color="#5F6368", label="Regeneration"]; } dot Caption: Simplified catalytic cycle for the intramolecular Heck reaction.

Data Presentation: Palladium-Catalyzed Synthesis of 1-Indanones

| Substrate | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 2-Bromobenzaldehyde & Alkene | Pd(OAc)₂ | dppp | K₂CO₃ | Ethylene Glycol | 115 | up to 95 | [17] |

| 2'-Iodochalcone | Pd-BNP | - | - | - | - | up to 90 | [16] |

| o-Iodoketone & Aldehyde | [Pd] | - | - | - | - | Good | [2] |

Experimental Protocol: One-Pot Heck-Aldol Annulation[17]

-

To a reaction tube, add 2-bromobenzaldehyde (0.5 mmol), the alkene (0.75 mmol), Pd(OAc)₂ (2 mol%), dppp (4 mol%), and K₂CO₃ (1.5 mmol).

-

Add anhydrous ethylene glycol (2 mL) under an inert atmosphere.

-

Seal the tube and heat the reaction mixture at 115 °C for the specified time.

-

After cooling to room temperature, add water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography on silica gel to afford the 3-hydroxy-1-indanone.

Rhodium-Catalyzed Asymmetric 1,4-Addition

Rhodium catalysts, in combination with chiral ligands, have been successfully employed for the enantioselective synthesis of chiral 3-aryl-1-indanones through an intramolecular 1,4-addition of pinacolborane chalcone derivatives.[18] This method provides access to enantioenriched 1-indanones with high yields and excellent enantioselectivities.[18]

Data Presentation: Rhodium-Catalyzed Asymmetric Synthesis

| Substrate | Catalyst | Ligand | Base | Solvent | Yield (%) | ee (%) | Reference |

| Pinacolborane chalcone derivative | [Rh(cod)₂]BF₄ | (R)-MonoPhos | K₃PO₄ (aq) | Toluene | up to 95 | up to 95 | [18] |

Experimental Protocol: Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition[18]

-

In a glovebox, to a solution of the pinacolborane chalcone derivative (0.1 mmol) in toluene (1.0 mL), add [Rh(cod)₂]BF₄ (2.5 mol%) and (R)-MonoPhos (5.0 mol%).

-

Stir the mixture at room temperature for 10 minutes.

-

Add an aqueous solution of K₃PO₄ (0.3 mmol in 0.1 mL of water).

-

Stir the reaction mixture at room temperature until the starting material is completely consumed as monitored by TLC.

-

Quench the reaction with water and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by flash chromatography on silica gel to give the chiral 3-aryl-1-indanone.

Conclusion

The synthesis of substituted 1-indanones is a well-developed field with a diverse array of reliable synthetic methodologies. The classical Intramolecular Friedel-Crafts acylation remains a workhorse for many applications, while modern transition-metal-catalyzed methods, including those employing palladium and rhodium, offer milder reaction conditions, broader functional group tolerance, and opportunities for asymmetric synthesis. The Nazarov cyclization and Pauson-Khand reaction provide alternative and powerful strategies for constructing the 1-indanone core. This guide provides researchers and drug development professionals with a comprehensive overview of these key synthetic routes, complete with comparative data and detailed experimental protocols, to facilitate the strategic design and synthesis of novel 1-indanone derivatives for various applications.

// Nodes Start [label="Desired Substituted\n1-Indanone", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Simple substitution pattern?\nCommercially available\n3-arylpropanoic acid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Friedel-Crafts Acylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; C [label="Complex substitution or\nstereocenter required?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Transition Metal-Catalyzed\n(Pd, Rh, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Access to divinyl ketone\nprecursor?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Nazarov Cyclization", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Access to enyne\nprecursor?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Pauson-Khand Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Other Methods", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> A [color="#202124"]; A -> B [label="Yes", fontcolor="#5F6368", color="#34A853"]; A -> C [label="No", fontcolor="#5F6368", color="#EA4335"]; C -> D [label="Yes", fontcolor="#5F6368", color="#34A853"]; C -> E [label="No", fontcolor="#5F6368", color="#EA4335"]; E -> F [label="Yes", fontcolor="#5F6368", color="#34A853"]; E -> G [label="No", fontcolor="#5F6368", color="#EA4335"]; G -> H [label="Yes", fontcolor="#5F6368", color="#34A853"]; G -> I [label="No", fontcolor="#5F6368", color="#EA4335"]; } dot Caption: A decision-making workflow for selecting a synthetic route.

References

- 1. benchchem.com [benchchem.com]

- 2. Palladium-Catalyzed Acylations: One-Pot Synthesis of Indenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. benchchem.com [benchchem.com]

- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Catalytic stereoselective synthesis of highly substituted indanones via tandem Nazarov cyclization and electrophilic fluorination trapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel One-Pot Approach to Synthesis of Indanones through Sb(V)-Catalyzed Reaction of Phenylalkynes with Aldehydes [organic-chemistry.org]

- 12. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. jk-sci.com [jk-sci.com]

- 15. Pauson-Khand Reaction [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. pcliv.ac.uk [pcliv.ac.uk]

- 18. Enantioselective Synthesis of Chiral 3-Aryl-1-indanones through Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition [organic-chemistry.org]

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for 6-Iodo-1-indanone

Abstract

This document provides a comprehensive, step-by-step protocol for the chemical synthesis of 6-Iodo-1-indanone, a key intermediate in the development of various pharmaceutical compounds and research chemicals. The synthesis is based on the intramolecular Friedel-Crafts acylation of 3-(4-iodophenyl)propanoic acid using polyphosphoric acid (PPA) as a catalyst and dehydrating agent. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound is a halogenated bicyclic ketone that serves as a valuable building block in medicinal chemistry and materials science.[1] The indanone core is a structural motif found in numerous biologically active compounds, and the iodine atom provides a reactive handle for further functionalization, such as in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecules and PET tracers.[1] The primary synthetic route to 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids, a reliable and widely-used method.[2][3][4] This protocol details the cyclization of 3-(4-iodophenyl)propanoic acid to yield this compound.

Synthesis Pathway

The synthesis involves a one-step intramolecular Friedel-Crafts acylation. The carboxylic acid group of 3-(4-iodophenyl)propanoic acid is activated by polyphosphoric acid (PPA), which then facilitates the electrophilic attack on the aromatic ring to form the five-membered ketone ring, yielding this compound.

Reaction Scheme: Starting Material: 3-(4-iodophenyl)propanoic acid Reagent: Polyphosphoric Acid (PPA) Product: this compound

Experimental Protocol

3.1. Materials and Reagents

-

3-(4-iodophenyl)propanoic acid (≥97% purity)

-

Polyphosphoric acid (PPA, 83% P₂O₅ assay or similar)

-

Ice (from deionized water)

-

Dichloromethane (DCM, ACS grade)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc, ACS grade)

-

Hexanes (ACS grade)

3.2. Equipment

-

Three-neck round-bottom flask (250 mL)

-

Mechanical stirrer or magnetic stirrer with stir bar

-

Heating mantle with temperature controller

-

Thermometer

-

Condenser (optional, for reactions at higher temperatures or longer durations)

-

Separatory funnel (500 mL)

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Glass column for chromatography

-

Silica gel (for column chromatography, 230-400 mesh)

-

TLC plates (silica gel 60 F₂₅₄)

3.3. Step-by-Step Synthesis Procedure

-

Reaction Setup: Place polyphosphoric acid (approx. 50 g) into a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer. Begin stirring and heat the PPA to 80-90°C using a heating mantle.

-

Addition of Reactant: Once the PPA is heated and stirring smoothly, slowly add 3-(4-iodophenyl)propanoic acid (5.0 g) in portions to the hot acid over 10-15 minutes. Use caution as the initial addition may cause a slight exotherm.

-

Reaction: Maintain the reaction mixture at 85-95°C with vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). To take a sample, carefully remove a small aliquot, quench it in ice water, extract with ethyl acetate, and spot on a TLC plate.

-

Quenching: After the reaction is complete (as indicated by the consumption of starting material via TLC), turn off the heating and allow the mixture to cool to approximately 60-70°C. Carefully and slowly pour the viscous reaction mixture onto a beaker containing crushed ice (approx. 200 g) with stirring. This process should be done in a fume hood as it can be exothermic and may cause splattering.

-

Extraction: Once all the ice has melted, transfer the aqueous slurry to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL). Combine the organic layers.

-

Washing: Wash the combined organic extracts sequentially with:

-

Saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. (Caution: CO₂ evolution).

-

Brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude product, a solid, can be purified by either recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent (e.g., starting with a 95:5 ratio).

Data Presentation

The following table summarizes the quantitative data for the synthesis.

| Parameter | Starting Material (3-(4-iodophenyl)propanoic acid) | Product (this compound) |

| Molecular Formula | C₉H₉IO₂ | C₉H₇IO |

| Molecular Weight | 292.07 g/mol | 258.06 g/mol [5] |

| Amount Used | 5.0 g | - |

| Moles | 0.0171 mol | - |

| Theoretical Yield | - | 4.41 g |

| Typical Actual Yield | - | 3.5 - 4.0 g (80-90%) |

| Appearance | White to off-white solid | Pale yellow solid[4] |

| Purity (Typical) | ≥97% | >97%[6][7] |

| Storage Temperature | Room Temperature | 2-8°C, sealed in dry, dark place[6] |

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

All procedures should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Polyphosphoric acid is highly corrosive and hygroscopic. It can cause severe burns upon contact. Handle with extreme care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

The quenching process is exothermic and can cause splashing. Perform this step slowly and carefully behind a safety shield if possible.

References

Synthesis of 6-Iodo-1-indanone via Intramolecular Friedel-Crafts Acylation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-Iodo-1-indanone, a valuable intermediate in pharmaceutical and materials science research. The primary method described is the intramolecular Friedel-Crafts acylation of 3-(3-iodophenyl)propanoic acid, a robust and efficient method for the construction of the indanone core.

Introduction

The 1-indanone scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules. The iodo-substitution at the 6-position of the indanone ring provides a versatile handle for further functionalization, for instance, through cross-coupling reactions, making this compound a key building block in the synthesis of complex molecular targets. The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids is a classical and reliable method for the synthesis of 1-indanones. This reaction typically employs a strong Brønsted or Lewis acid to promote the cyclization of the carboxylic acid onto the aromatic ring.

Reaction Principle and Workflow

The synthesis of this compound is achieved through the intramolecular electrophilic aromatic substitution of 3-(3-iodophenyl)propanoic acid. The reaction is typically catalyzed by a strong dehydrating acid, such as polyphosphoric acid (PPA), which acts as both the catalyst and solvent. The acid activates the carboxylic acid group, facilitating the formation of an acylium ion intermediate. This electrophilic intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion to form the five-membered ring of the indanone. Subsequent work-up quenches the reaction and allows for the isolation and purification of the product.

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound using polyphosphoric acid.

| Parameter | Value | Reference |

| Starting Material | 3-(3-iodophenyl)propanoic acid | Bandarapu, 2016 |

| Catalyst | Polyphosphoric Acid (PPA) | Bandarapu, 2016 |

| Reaction Temperature | 80-85 °C | Bandarapu, 2016 |

| Reaction Time | Not specified, requires monitoring | - |

| Yield | 82% | Bandarapu, 2016 |

| PPA to Substrate Ratio (w/w) | ~5:1 (general procedure) | Yang et al., 2021 |

Experimental Protocols

Protocol 1: Synthesis of this compound using Polyphosphoric Acid (PPA)

This protocol is based on the successful synthesis reported by Bandarapu (2016) and incorporates procedural details from established methods for intramolecular Friedel-Crafts acylations.

Materials:

-

3-(3-iodophenyl)propanoic acid

-

Polyphosphoric acid (PPA)

-

Ice

-

Deionized water

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Thermometer

-

Condenser (optional, for prolonged heating)

-

Beaker

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(3-iodophenyl)propanoic acid (1.0 eq).

-

Addition of PPA: To the starting material, add polyphosphoric acid (approximately 5 times the weight of the starting material).

-

Reaction: Heat the reaction mixture to 80-85 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool slightly.

-

Carefully and slowly pour the warm, viscous reaction mixture onto a stirred slurry of crushed ice and water. This should be done in a large beaker to accommodate any foaming.

-

Stir the mixture until the PPA is fully hydrolyzed and the product precipitates or is suspended in the aqueous layer.

-

-

Extraction:

-

Transfer the aqueous mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers.

-

-

Washing:

-

Wash the combined organic layers with deionized water.

-

Wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash with brine to remove residual water.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude this compound by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent. The exact ratio of the eluent should be determined by TLC analysis.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield pure this compound as a solid.

-

Alternative Acylating Agents

While PPA is a highly effective reagent for this transformation, other strong acids and activating agents can also be employed for intramolecular Friedel-Crafts acylations. The choice of reagent can be influenced by factors such as substrate compatibility, reaction conditions, and scale.

| Reagent | Description |

| Eaton's Reagent | A solution of phosphorus pentoxide in methanesulfonic acid, it is a powerful dehydrating agent and can promote Friedel-Crafts acylations, often at lower temperatures than PPA. |

| Trifluoroacetic Anhydride (TFAA) | Can be used to activate the carboxylic acid towards cyclization. The reaction is often performed in a non-coordinating solvent. |

| P₂O₅ / p-TsOH | A mixture of phosphorus pentoxide and p-toluenesulfonic acid can also serve as a potent dehydrating system for promoting the cyclization. |

Characterization of this compound

The structure of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the iodo and carbonyl substituents. Two methylene groups will appear as triplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will show the carbonyl carbon at a characteristic downfield shift (around 200 ppm), along with signals for the aromatic and aliphatic carbons. The carbon bearing the iodine atom will also have a characteristic chemical shift.

-

Mass Spectrometry: Will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone will be observed around 1700 cm⁻¹.

Safety Precautions

-

Polyphosphoric acid is corrosive and hygroscopic. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

-

The quenching of the PPA reaction with water is highly exothermic. Perform this step slowly and with caution.

-

Organic solvents used are flammable. Avoid open flames and use in a well-ventilated area.

These detailed notes and protocols are intended to guide researchers in the successful synthesis and application of this compound for their research and development needs.

Application Notes and Protocols for the Synthesis of 6-Iodo-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodo-1-indanone is a valuable synthetic intermediate in medicinal chemistry and materials science. The indanone core is a key structural motif in a variety of biologically active compounds, and the presence of an iodine atom at the 6-position provides a versatile handle for further functionalization, particularly through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the synthesis of diverse libraries of compounds for drug discovery and the development of novel organic materials.

While palladium catalysis is a cornerstone of modern organic synthesis, a direct and well-documented palladium-catalyzed protocol for the synthesis of this compound is not prominently featured in the scientific literature. The most established and reliable method for the preparation of substituted 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids.[1][2] This application note details a robust, two-step synthesis of this compound via this classical and efficient methodology, starting from 3-iodobenzyl bromide.

Overall Synthetic Pathway

The synthesis of this compound is achieved in two main steps: first, the preparation of the precursor 3-(3-iodophenyl)propanoic acid, followed by its intramolecular Friedel-Crafts cyclization.

Data Presentation: Key Reaction Parameters for Cyclization

The intramolecular Friedel-Crafts cyclization is the key step in forming the indanone ring. Below is a summary of typical reaction conditions.

| Parameter | Condition | Purpose |

| Starting Material | 3-(3-iodophenyl)propanoic acid | Precursor for the indanone ring system |

| Reagent | Eaton's Reagent (P₂O₅ in CH₃SO₃H) or PPA | Serves as both catalyst and dehydrating agent |

| Solvent | Typically neat or a high-boiling inert solvent | Reaction medium |

| Temperature | 60-100 °C | To promote the cyclization reaction |

| Reaction Time | 1-4 hours | Time required for complete conversion |

| Work-up | Quenching with ice-water, extraction | Isolation of the crude product |

| Purification | Recrystallization or column chromatography | To obtain the pure this compound |

| Expected Yield | 70-90% | Typical yield for this type of cyclization |

Experimental Protocols

Protocol 1: Synthesis of 3-(3-iodophenyl)propanoic acid

This protocol describes the synthesis of the carboxylic acid precursor via a malonic ester synthesis.

Materials:

-

3-Iodobenzyl bromide

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol (EtOH)

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-